N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide is a heterocyclic compound that features a furan ring, a triazole ring, and a pyrrole ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions.
Coupling Reactions: The final compound is obtained by coupling the furan, triazole, and pyrrole rings under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under suitable conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a triazole ring.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Similar in structure but lacks the pyrrole ring.
Uniqueness
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide is unique due to the combination of the furan, triazole, and pyrrole rings in a single molecule. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H13N5O2 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C13H13N5O2/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19) |
InChI Key |
KIEUFDHBKIUXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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